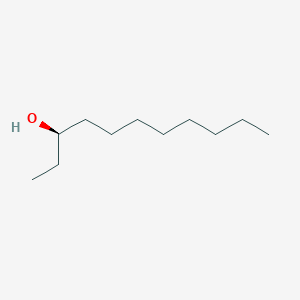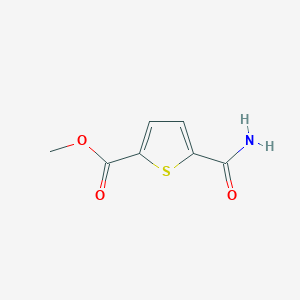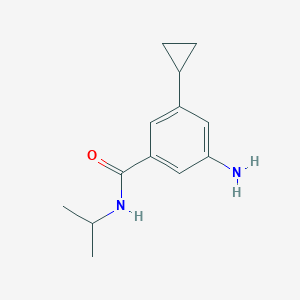
2-(2-Bromo-3-(2-bromoethoxy)phenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-3-(2-bromoethoxy)phenyl)-1,3-dioxolane is an organic compound characterized by the presence of bromine atoms and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-(2-bromoethoxy)phenyl)-1,3-dioxolane typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-bromo-3-hydroxyphenyl, which is then reacted with 2-bromoethanol to form 2-bromo-3-(2-bromoethoxy)phenyl.
Formation of Dioxolane Ring: The intermediate is then subjected to a cyclization reaction with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the 1,3-dioxolane ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-3-(2-bromoethoxy)phenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atoms or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a phenol derivative.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(2-Bromo-3-(2-bromoethoxy)phenyl)-1,3-dioxolane serves as a versatile intermediate for the preparation of more complex molecules. Its bromine atoms can be replaced with various functional groups, making it a valuable building block.
Biology
The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Researchers can modify its structure to enhance its pharmacological properties.
Medicine
Potential medicinal applications include the development of new therapeutic agents. The compound’s unique structure allows for the exploration of novel mechanisms of action.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-Bromo-3-(2-bromoethoxy)phenyl)-1,3-dioxolane exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms and the dioxolane ring can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromo-3-hydroxyphenyl)-1,3-dioxolane: Lacks the 2-bromoethoxy group, which may affect its reactivity and applications.
2-(2-Chloro-3-(2-chloroethoxy)phenyl)-1,3-dioxolane: Similar structure but with chlorine atoms instead of bromine, which can influence its chemical properties and reactivity.
2-(2-Bromo-3-(2-methoxyethoxy)phenyl)-1,3-dioxolane: Contains a methoxyethoxy group instead of a bromoethoxy group, potentially altering its biological activity and applications.
Uniqueness
2-(2-Bromo-3-(2-bromoethoxy)phenyl)-1,3-dioxolane is unique due to the presence of two bromine atoms and a dioxolane ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
1425335-65-4 |
|---|---|
Molecular Formula |
C11H12Br2O3 |
Molecular Weight |
352.02 g/mol |
IUPAC Name |
2-[2-bromo-3-(2-bromoethoxy)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C11H12Br2O3/c12-4-5-14-9-3-1-2-8(10(9)13)11-15-6-7-16-11/h1-3,11H,4-7H2 |
InChI Key |
NQFNXYAILKRXLE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(C(=CC=C2)OCCBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(3-Bromophenyl)propyl]piperazine](/img/structure/B12074141.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-2-enylamino)methyl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12074151.png)




![[[5-(3,5-Dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12074169.png)



![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B12074195.png)
